3-Oxo-N-(prop-2-YN-1-YL)butanamide
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Overview
Description
3-Oxo-N-(2-propyn-1-yl)butanamide is an organic compound with the molecular formula C7H9NO2. It is characterized by the presence of a butanamide backbone with a propynyl group attached to the nitrogen atom and a keto group at the third carbon position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-(2-propyn-1-yl)butanamide typically involves the reaction of 3-oxobutanoyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 3-Oxo-N-(2-propyn-1-yl)butanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-N-(2-propyn-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-N-(2-propyn-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-N-(2-propyn-1-yl)butanamide depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The propynyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-N-phenylbutanamide: Similar structure but with a phenyl group instead of a propynyl group.
3-Oxo-N-(pyrimidin-2-yl)butanamide: Contains a pyrimidinyl group, offering different reactivity and applications.
Uniqueness
3-Oxo-N-(2-propyn-1-yl)butanamide is unique due to the presence of the propynyl group, which imparts specific reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and biochemical research, offering distinct advantages over similar compounds with different substituents.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-oxo-N-prop-2-ynylbutanamide |
InChI |
InChI=1S/C7H9NO2/c1-3-4-8-7(10)5-6(2)9/h1H,4-5H2,2H3,(H,8,10) |
InChI Key |
PNLNSQKNBYWJDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCC#C |
Origin of Product |
United States |
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